molecular formula C23H16ClNO4 B2589027 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-17-7

2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2589027
CAS No.: 923234-17-7
M. Wt: 405.83
InChI Key: ATKURAQDOSWVRQ-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 4H-chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a 2-chlorobenzamide moiety at position 6. Its molecular formula is C₃₀H₂₀ClNO₄, with a molecular weight of 494.93 g/mol. The 4-oxo chromene system provides a planar, conjugated structure, while the substituents influence electronic properties and intermolecular interactions. Compound A is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKURAQDOSWVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by a chromenone (coumarin) core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H18ClN O3
Molecular Weight 386.84 g/mol
CAS Number 923157-62-4

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of coumarins, including benzamide derivatives, possess significant anticancer properties. For instance, modifications in the chromenone structure can enhance the inhibitory effects on cancer cell proliferation. In vitro studies have demonstrated that related compounds inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Similar compounds have shown promising antimicrobial effects against various bacteria and fungi. The presence of the benzamide moiety is believed to contribute to enhanced interaction with microbial targets, leading to effective inhibition of growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological pathways, such as cyclooxygenase (COX) enzymes in inflammation or topoisomerases in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways that regulate cell survival and apoptosis.

Research Findings and Case Studies

Several studies have reported on the biological activity of compounds related to this compound:

Study Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Chlorine Position on Benzamide
  • Compound A : 2-chloro substitution on the benzamide ring.
  • 4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (): 4-chloro substitution. This may affect binding to hydrophobic pockets in biological targets . The 4-chloro derivative () has a molecular formula of C₂₃H₁₆ClNO₄, highlighting a smaller structure due to the absence of additional chromene substituents.
Substituents on Chromene-Attached Phenyl Ring
  • Compound A : 2-methoxyphenyl group (electron-donating methoxy).
  • 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (): 2-methylphenyl group.
    • Methoxy groups enhance electron density, favoring hydrogen bonding and π-π stacking, whereas methyl groups contribute to hydrophobicity. This difference may influence solubility and target affinity .
  • N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (): 2-fluorophenyl substitution.

Core Structural Variations

  • Compound A : 4H-chromen-4-one core with a fully conjugated system.
  • 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives (): Tetrahydrochromene core with reduced planarity. The saturated tetrahydrochromene in limits conjugation, reducing UV absorption and altering pharmacokinetic properties .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Evidence ID
Compound A C₃₀H₂₀ClNO₄ Not reported 2-methoxyphenyl, 2-chlorobenzamide N/A
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 262–265 4-chloro, 2-methoxyphenyl
N-(4-Chlorophenyl)-imidazole derivative C₁₉H₁₂ClN₃O 271–273 4-chlorophenyl, dicyanoimidazole
4-Chloro-N-[2-(3-methylphenyl)-chromen] C₂₃H₁₆ClNO₃ Not reported 3-methylphenyl, 4-chlorobenzamide
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, ) exhibit higher melting points (>280°C) due to enhanced crystallinity. Compound A’s melting point is unreported but likely influenced by its methoxy group’s flexibility .

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